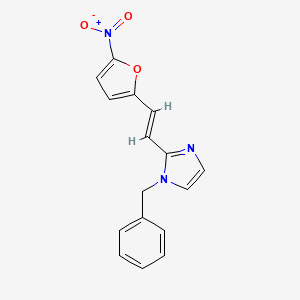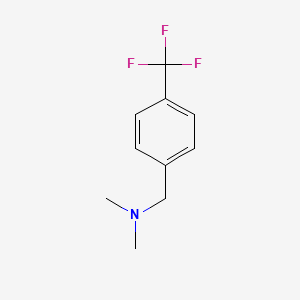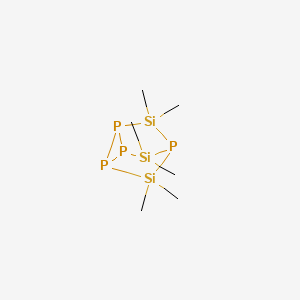
N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide is a synthetic organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a dichlorophenoxy group, and a nitrobenzamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide typically involves multiple steps, including the introduction of the sulfonyl group, the dichlorophenoxy group, and the nitrobenzamide moiety. Common reagents and conditions used in these reactions may include:
Sulfonylation: Introduction of the sulfonyl group using reagents such as sulfonyl chlorides and bases.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid and sulfuric acid.
Amidation: Formation of the amide bond using reagents like amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other sulfonyl-containing benzamides or nitrobenzamides, such as:
- N-(Butane-1-sulfonyl)-2-nitrobenzamide
- 5-(2,4-Dichlorophenoxy)-2-nitrobenzamide
Uniqueness
N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
72178-18-8 |
|---|---|
Molekularformel |
C17H16Cl2N2O6S |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
N-butylsulfonyl-5-(2,4-dichlorophenoxy)-2-nitrobenzamide |
InChI |
InChI=1S/C17H16Cl2N2O6S/c1-2-3-8-28(25,26)20-17(22)13-10-12(5-6-15(13)21(23)24)27-16-7-4-11(18)9-14(16)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,22) |
InChI-Schlüssel |
RQZCRNMUVYQONK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)


![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)



![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)




